molecular formula C22H22FN5O2 B6493880 1-(4-{4-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one CAS No. 1296481-44-1

1-(4-{4-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one

Cat. No.: B6493880
CAS No.: 1296481-44-1
M. Wt: 407.4 g/mol
InChI Key: FBULIALQUBBQJI-UHFFFAOYSA-N
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Description

1-(4-{4-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one is a synthetic compound often studied in medicinal chemistry for its potential therapeutic properties. This compound features a triazole ring, a fluorophenyl group, and a piperazine moiety, suggesting a multifaceted pharmacological profile.

Preparation Methods

Synthetic Routes

The synthesis of 1-(4-{4-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one typically involves a multistep organic reaction:

  • Formation of the Triazole Ring: : Reacting 4-fluorophenyl azide with acetylene derivatives under copper-catalyzed conditions forms the 1,2,3-triazole ring.

  • Attachment to Piperazine: : The triazole intermediate is then reacted with piperazine derivatives, using appropriate coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).

  • Final Coupling: : The resultant product undergoes further coupling reactions with ethanone derivatives to obtain the final compound.

Industrial Production Methods

Industrial production methods would optimize these reactions for scale, likely involving:

  • Optimized Catalysts: : Utilizing more efficient and cost-effective catalysts to speed up the reactions.

  • Batch or Continuous Flow Process: : Depending on the yields and reaction kinetics, either batch processing or continuous flow might be employed.

  • Purification Techniques: : Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

1-(4-{4-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one undergoes several types of chemical reactions:

Types of Reactions

  • Oxidation: : The compound may undergo oxidation in the presence of strong oxidizing agents.

  • Reduction: : Reductive conditions could modify the triazole ring or other functional groups.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions can occur, particularly at the fluorophenyl or triazole moieties.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

  • Reducing Agents: : Sodium borohydride (NaBH₄), Lithium aluminium hydride (LiAlH₄)

  • Substitution Reagents: : Halogenating agents, organometallic reagents

Major Products

  • Oxidation Products: : Potential formation of carboxylic acids or other oxidized derivatives.

  • Reduction Products: : Possible formation of reduced triazole or hydrocarbon chains.

  • Substitution Products: : Formation of various substituted analogs depending on the reaction conditions.

Scientific Research Applications

This compound has been studied extensively in various scientific fields:

Chemistry

  • Analytical Chemistry: : Used as a reference or internal standard for chromatography and spectroscopy studies.

  • Organic Synthesis: : Employed as an intermediate in the synthesis of other complex molecules.

Biology

  • Biochemical Probes: : Utilized to investigate cellular pathways and enzyme activity.

  • Molecular Biology: : Used in the study of protein-ligand interactions and structure-activity relationships.

Medicine

  • Pharmacology: : Examined for potential therapeutic uses, such as anti-inflammatory or anticancer properties.

  • Toxicology: : Studied for its safety profile and potential toxic effects in biological systems.

Industry

  • Material Science: : Explored for its potential application in the development of novel materials with unique properties.

  • Agriculture: : Investigated for potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 1-(4-{4-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one typically involves:

Molecular Targets

  • Receptors: : May interact with specific cellular receptors, influencing signal transduction pathways.

  • Enzymes: : Potential inhibition or activation of target enzymes, affecting metabolic processes.

Pathways Involved

  • Signal Transduction: : Modulation of signaling pathways such as kinase or G-protein coupled receptors.

  • Gene Expression: : Influence on gene expression levels through interaction with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

1-(4-{4-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one can be compared to several other similar compounds:

Similar Compounds

  • 1-(4-{4-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one

  • 1-(4-{4-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one

  • 1-(4-{4-[1-(4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one

Highlighting Its Uniqueness

  • Fluorophenyl Group: : The presence of the fluorophenyl group may offer distinct pharmacokinetic or pharmacodynamic properties compared to the chloro, bromo, or methyl analogs.

  • Specific Binding Affinities: : Unique interaction profiles with target receptors or enzymes.

Properties

IUPAC Name

1-[4-[4-[1-(4-fluorophenyl)-5-methyltriazole-4-carbonyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O2/c1-15-21(24-25-28(15)20-9-5-18(23)6-10-20)22(30)27-13-11-26(12-14-27)19-7-3-17(4-8-19)16(2)29/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBULIALQUBBQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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